molecular formula C24H23N3 B6072818 6-(4-benzyl-1-piperazinyl)phenanthridine

6-(4-benzyl-1-piperazinyl)phenanthridine

Cat. No.: B6072818
M. Wt: 353.5 g/mol
InChI Key: IIRYXZKXMAAGME-UHFFFAOYSA-N
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Description

6-(4-benzyl-1-piperazinyl)phenanthridine is a useful research compound. Its molecular formula is C24H23N3 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.189197746 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity
Phenanthridine derivatives, including 6-(4-benzyl-1-piperazinyl)phenanthridine, have been investigated for their anticancer properties. Research indicates that phenanthridinones can inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. Inhibition of PARP is a promising strategy in cancer therapy, particularly for tumors with BRCA mutations . Compounds like PJ34 and PJ38, which are structurally related to phenanthridinones, have shown selective cytotoxicity against various cancer cell lines .

1.2 Neuropharmacological Effects
The piperazine moiety in this compound suggests potential neuropharmacological applications. Compounds with similar structures have demonstrated activity as monoamine releasing agents and NMDA antagonists, which are relevant in the treatment of neurological disorders such as depression and schizophrenia . The ability of these compounds to modulate neurotransmitter systems could lead to novel treatments for psychiatric conditions.

1.3 Antiviral Properties
Recent studies have highlighted the antiviral potential of phenanthridine derivatives against viruses such as HIV and hepatitis C. These compounds exhibit immunomodulatory activity and may enhance the efficacy of existing antiviral therapies . The structural features of this compound could contribute to its effectiveness as an antiviral agent.

Synthetic Methodologies

2.1 Synthesis Techniques
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions and other innovative synthetic strategies. Recent advancements in synthetic methodologies for constructing phenanthridinone skeletons include:

  • C–H Activation Reactions : Utilizing transition metal catalysis to form C–C and C–N bonds efficiently.
  • Microwave-Assisted Synthesis : Enhancing reaction rates and yields through microwave irradiation techniques.
  • Decarboxylative Amidation : A method that allows for the formation of amides from carboxylic acids under mild conditions .

These techniques not only improve the yield but also provide a more sustainable approach to synthesizing complex heterocycles.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the benzyl group and piperazine ring significantly influence the biological activity of related compounds:

  • Hydrophobic Interactions : The presence of hydrophobic substituents enhances binding affinity to target proteins, increasing potency against enzymes like tyrosinase, which is involved in melanin production .
  • Lipophilicity and Permeability : Balancing lipophilicity with water solubility is essential for ensuring adequate bioavailability and tissue penetration .

A detailed investigation into these factors can guide future drug design efforts aimed at enhancing the therapeutic efficacy of phenanthridine derivatives.

Case Studies

Recent research has documented several case studies illustrating the applications of phenanthridines:

  • Case Study 1 : A study investigating the anti-HIV activity of phenanthridinone derivatives found that certain modifications led to increased selectivity and potency against viral targets, suggesting a pathway for developing new antiviral agents .
  • Case Study 2 : Another investigation focused on the neuroprotective effects of piperazine derivatives demonstrated that specific structural features correlated with reduced neurotoxicity while maintaining efficacy against neurodegenerative processes .

These case studies underscore the versatility and potential of this compound in various therapeutic contexts.

Properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)phenanthridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3/c1-2-8-19(9-3-1)18-26-14-16-27(17-15-26)24-22-12-5-4-10-20(22)21-11-6-7-13-23(21)25-24/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRYXZKXMAAGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=CC=CC=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.